molecular formula C10H11NO B15313239 beta-Hydroxy-4-methylbenzenepropanenitrile

beta-Hydroxy-4-methylbenzenepropanenitrile

Cat. No.: B15313239
M. Wt: 161.20 g/mol
InChI Key: HTMRHSQTWGSYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Hydroxy-4-methylbenzenepropanenitrile: is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing beta-Hydroxy-4-methylbenzenepropanenitrile involves the aldol condensation of 4-methylbenzaldehyde with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.

    Grignard Reaction: Another approach involves the reaction of 4-methylbenzylmagnesium bromide with formaldehyde, followed by the addition of hydrogen cyanide. This method requires careful control of reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: beta-Hydroxy-4-methylbenzenepropanenitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 4-methylbenzenepropanone or 4-methylbenzoic acid.

    Reduction: 4-methylbenzenepropanamine.

    Substitution: 4-methylbenzenepropanenitrile derivatives with various substituents.

Scientific Research Applications

Chemistry:

    Synthesis of Pharmaceuticals: beta-Hydroxy-4-methylbenzenepropanenitrile is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.

Medicine:

    Drug Development: Research into the pharmacological properties of this compound has led to the development of new drugs with potential therapeutic benefits.

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which beta-Hydroxy-4-methylbenzenepropanenitrile exerts its effects involves interactions with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylbenzenepropanenitrile: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    beta-Hydroxybenzenepropanenitrile: Lacks the methyl group, leading to variations in physical and chemical properties.

Uniqueness: beta-Hydroxy-4-methylbenzenepropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-hydroxy-3-(4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6H2,1H3

InChI Key

HTMRHSQTWGSYKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.